molecular formula C9H14O3 B2513506 6-Oxaspiro[3.5]nonane-9-carboxylic acid CAS No. 1784255-65-7

6-Oxaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2513506
CAS No.: 1784255-65-7
M. Wt: 170.208
InChI Key: SWMHBZQNFFREJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.5]nonane-9-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It features a spirocyclic structure, which includes a four-membered ring and a six-membered ring connected through an oxygen atom

Preparation Methods

The synthesis of 6-Oxaspiro[3.5]nonane-9-carboxylic acid can be achieved through several routes. One common method involves the use of radical chemistry, particularly the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals . These processes are effective for the remote and selective functionalization of unactivated C(sp3)–H bonds. Industrial production methods may involve bulk custom synthesis and procurement, as offered by companies like ChemScene .

Chemical Reactions Analysis

6-Oxaspiro[3.5]nonane-9-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Oxaspiro[3.5]nonane-9-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the modulation of biological processes through its unique structural properties.

Comparison with Similar Compounds

6-Oxaspiro[3.5]nonane-9-carboxylic acid can be compared with other spirocyclic compounds, such as:

  • Spiro[4.5]decane-1,9-dione
  • Spiro[3.4]octane-1,6-dione

These compounds share similar spirocyclic structures but differ in the size and composition of their rings, which can affect their chemical properties and applications.

Properties

IUPAC Name

6-oxaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-12-6-9(7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMHBZQNFFREJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.